molecular formula C12H14N4O B14981572 1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one

1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one

Cat. No.: B14981572
M. Wt: 230.27 g/mol
InChI Key: BZLRZNISTORZEP-UHFFFAOYSA-N
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Description

1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable ketone, such as butan-1-one, under acidic or basic conditions. The reaction typically proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbonyl carbon of the ketone, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Medicine: The compound has shown potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent in preclinical studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
  • 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Uniqueness

1-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)butan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobic interactions, while the amino group provides opportunities for hydrogen bonding. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)butan-1-one

InChI

InChI=1S/C12H14N4O/c1-2-6-10(17)16-12(13)14-11(15-16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15)

InChI Key

BZLRZNISTORZEP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)N

Origin of Product

United States

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